molecular formula C4H9O- B8740672 2-Methylpropan-2-olate

2-Methylpropan-2-olate

Cat. No.: B8740672
M. Wt: 73.11 g/mol
InChI Key: SDTMFDGELKWGFT-UHFFFAOYSA-N
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Description

2-Methylpropan-2-olate is the conjugate base of tert-butyl alcohol (2-methylpropan-2-ol, (CH₃)₃COH). It is commonly encountered as alkali metal salts, such as sodium this compound (sodium tert-butoxide, CAS 865-48-5) and cesium this compound (CAS 3934-09-6) . These salts are strong, bulky bases widely used in organic synthesis for deprotonation and elimination reactions. The tert-butoxide ion’s steric hindrance and low solubility in polar solvents make it ideal for driving reactions via E2 mechanisms .

Scientific Research Applications

Organic Synthesis

2-Methylpropan-2-olate is predominantly used as a base in organic reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. Its role includes:

  • Deprotonation : It effectively removes protons from alcohols and amines, enabling subsequent reactions such as nucleophilic substitutions or eliminations.
  • Formation of Enolates : It is utilized in the generation of enolates from carbonyl compounds, which are crucial intermediates in various synthetic pathways.
Reaction TypeApplication Example
Nucleophilic SubstitutionSynthesis of ethers from alcohols
Elimination ReactionsFormation of alkenes from alcohols
Coupling ReactionsBuchwald-Hartwig amination for biaryl synthesis

Pharmaceutical Development

In the pharmaceutical industry, this compound serves as a reagent in synthesizing biologically active compounds. Notable applications include:

  • Antiviral Drug Synthesis : It has been used to prepare intermediates for antiviral drugs like adefovir dipivoxil, which is significant in treating viral infections.

    Case Study : A study demonstrated the efficiency of sodium tert-butoxide in coupling hydroxyethyl adenine with diethyl p-toluenesulfonyloxymethanephosphonate, leading to high yields of desired antiviral intermediates.

Materials Science

The compound is also applied in materials science, particularly in the production of azide-functionalized polymers. These materials have potential applications in:

  • Biomedical Devices : The azide group allows for bioorthogonal reactions, enabling selective modifications that are critical for drug delivery systems.
Material TypeApplication Example
PolymersCoatings and adhesives with specific functionalities
Biomedical DevicesTargeted drug delivery systems

Environmental Impact

Research indicates that this compound can contribute to the synthesis of environmentally friendly products. Its use in creating biodegradable polymers and agrochemicals reflects its versatility beyond traditional organic synthesis.

Safety Considerations

Due to its flammable nature and moisture sensitivity, handling sodium tert-butoxide requires stringent safety measures:

  • Personal Protective Equipment (PPE) : Gloves and eye protection should be worn.
  • Storage Conditions : Must be stored away from moisture and ignition sources.

Chemical Reactions Analysis

Nucleophilic Substitution

While tert-butoxide itself is a strong base, its conjugate acid (tert-butanol) undergoes nucleophilic substitution with hydrochloric acid (HCl) to form 2-chloro-2-methylpropane and water .

Balanced Equation :

(CH₃)₃COH+HCl(CH₃)₃CCl+H₂O\text{(CH₃)₃COH} + \text{HCl} \rightarrow \text{(CH₃)₃CCl} + \text{H₂O}

This reaction proceeds via an SN1 mechanism due to the tertiary stability of the carbocation intermediate .

Elimination Reactions

Tert-butoxide acts as a strong base in elimination reactions (e.g., E2 mechanisms). For example, it deprotonates β-hydrogens to form alkenes from alcohols. Its steric bulk minimizes side reactions like SN2 substitution .

Example :

(CH₃)₃CO⁻+RCH₂OHRCH=CH₂+(CH₃)₃COH\text{(CH₃)₃CO⁻} + \text{RCH₂OH} \rightarrow \text{RCH=CH₂} + \text{(CH₃)₃COH}

Grignard Reagent Formation

Tert-butoxide can stabilize Grignard reagents during synthesis. For instance, magnesium tert-butoxide ([(CH₃)₃CO]₂Mg) acts as a precursor for organomagnesium compounds .

Formation :

(CH₃)₃CO⁻Na⁺+Mg[(CH₃)₃CO]₂Mg+Na⁺\text{(CH₃)₃CO⁻Na⁺} + \text{Mg} \rightarrow \text{[(CH₃)₃CO]₂Mg} + \text{Na⁺}

Esterification

Tert-butanol (the conjugate acid) reacts with carboxylic acids to form esters. Tert-butoxide may catalyze such reactions by deprotonating acidic species .

Example :

(CH₃)₃COH+RCOOH(CH₃)₃COOCR+H₂O\text{(CH₃)₃COH} + \text{RCOOH} \rightarrow \text{(CH₃)₃COOCR} + \text{H₂O}

Comparison of Metal Tert-Butoxides

Compound Molecular Formula Properties
Sodium tert-butoxide(CH₃)₃CONaStrong base, used in organic synthesis
Magnesium tert-butoxide[(CH₃)₃CO]₂MgFlammable solid, used in organometallics

Research Findings

  • Efficiency : Sodium tert-butoxide enhances reactivity in coupling reactions by stabilizing intermediates .

  • Cyclization Control : Suppresses cyclization in polymerization reactions, enabling linear polymer chains.

  • Safety Data : Classified as a flammable solid (H228) and causes severe skin burns (H314) .

Q & A

Basic Questions

Q. What are the key physical properties of 2-Methylpropan-2-ol (tert-butanol), and how do they influence its use as a solvent in organic synthesis?

  • Answer: 2-Methylpropan-2-ol has a boiling point of 82°C and a melting point of 24°C, with a molecular weight of 74.12 g/mol . Its relatively low boiling point and branched structure reduce intermolecular hydrogen bonding compared to linear alcohols (e.g., butan-1-ol, boiling point 118°C), making it a polar aprotic solvent suitable for reactions requiring moderate polarity . Researchers should consider its limited hydrogen-bonding capacity when designing reactions involving ionic intermediates like 2-methylpropan-2-olate.

Table 1: Physical Properties of 2-Methylpropan-2-ol vs. Butan-1-ol

Property2-Methylpropan-2-olButan-1-ol
Boiling Point (°C)82118
Hydrogen BondingLimitedStrong
Molecular Weight (g/mol)74.1274.12
Data sourced from

Q. What safety precautions are essential when handling 2-Methylpropan-2-ol and its derivatives in laboratory settings?

  • Answer:

  • Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.
  • Store away from strong oxidizers due to flammability risks.
  • Ecological toxicity data (e.g., biodegradability, bioaccumulation) are unavailable, necessitating cautious waste disposal .

Advanced Research Questions

Q. How can researchers optimize the chlorination of 2-Methylpropan-2-ol to maximize yield and purity of 2-chloro-2-methylpropane?

  • Answer:

  • Reaction Conditions: Use concentrated hydrochloric acid (HCl) with stirring at room temperature. The reaction proceeds via an SN1 mechanism, favored by the stability of the tertiary carbocation intermediate .
  • Purification:
  • Washing: Sequentially wash the organic layer with water (to remove excess HCl) and sodium bicarbonate (to neutralize residual acid).
  • Drying: Use anhydrous calcium chloride or magnesium sulfate.
  • Redistillation: Collect the fraction boiling at 50–52°C to isolate pure 2-chloro-2-methylpropane .
  • Yield Improvement: Pre-cool reagents to minimize side reactions and monitor reaction progress via gas chromatography (GC).

Q. What methodological approaches are recommended for characterizing novel derivatives of this compound to confirm structure and purity?

  • Answer:

  • Spectroscopic Analysis:
  • NMR: Use 1H^1H and 13C^{13}C NMR to confirm the presence of the tert-butyl group (e.g., a singlet at ~1.2 ppm for 1H^1H) and absence of impurities .
  • IR: Identify characteristic O–H or C–O stretches (if protonated) or C–O^- vibrations (for the deprotonated form).
  • Purity Assessment:
  • HPLC/GC: Quantify impurities using reverse-phase HPLC or GC with flame ionization detection.
  • Elemental Analysis: Verify stoichiometry for novel compounds .

Q. How should researchers address contradictions in published data regarding reaction mechanisms involving this compound intermediates?

  • Answer:

  • Experimental Replication: Reproduce conflicting studies under controlled conditions (e.g., inert atmosphere, standardized reagent concentrations) to isolate variables .
  • Kinetic Studies: Compare rate constants under varying pH or solvent polarities to elucidate mechanistic pathways (e.g., SN1 vs. SN2).
  • Computational Modeling: Use density functional theory (DFT) to predict intermediate stability and transition states, aligning results with experimental observations .

Q. Data Contradiction Analysis

Q. What strategies can resolve discrepancies in reported boiling points or reaction yields for 2-Methylpropan-2-ol derivatives?

  • Answer:

  • Source Verification: Cross-reference data with peer-reviewed journals over non-academic sources (e.g., vendor catalogs excluded per guidelines).
  • Method Transparency: Ensure published methods detail purification steps, instrument calibration, and error margins .
  • Collaborative Validation: Partner with independent labs to replicate results, addressing variables like reagent grade or equipment sensitivity .

Comparison with Similar Compounds

Comparison with Other Alkoxide Salts

Table 1: Alkoxide Salts of 2-Methylpropan-2-olate

Compound CAS Number Molecular Formula Molecular Weight Key Applications
Sodium this compound 865-48-5 C₄H₉NaO 96.11 Deprotonation agent, Suzuki couplings
Cesium this compound 3934-09-6 C₄H₉CsO 206.02 Strong base in nonpolar solvents, coordination chemistry

Key Differences :

  • Solubility: Sodium tert-butoxide is sparingly soluble in hydrocarbons, while cesium salts exhibit higher solubility due to the larger cation size, enhancing reactivity in nonpolar media .
  • Basicity : Both are strong bases, but cesium’s lower electronegativity increases nucleophilicity in specific reactions .

Comparison with Parent Alcohol: tert-Butyl Alcohol

Table 2: tert-Butyl Alcohol vs. This compound

Property tert-Butyl Alcohol (CAS 75-65-0) Sodium this compound
Molecular Formula (CH₃)₃COH C₄H₉NaO
Molecular Weight 74.12 96.11
Boiling Point 83°C Decomposes before boiling
Solubility in Water Miscible Reacts violently
Application Solvent, intermediate Strong base in organic synthesis

Key Differences :

  • Reactivity : The alcohol is a weak acid (pKa ~19) and participates in hydrogen bonding, whereas its conjugate base is a strong nucleophile (pKa ~19 for the parent alcohol, but deprotonates stronger acids) .
  • Physical State : tert-Butyl alcohol is a liquid (bp 83°C), while the sodium salt is a hygroscopic solid .

Comparison with Halide Derivatives: 2-Chloro-2-methylpropane

Table 3: Halide Derivatives vs. This compound

Compound 2-Chloro-2-methylpropane (CAS 507-20-0) Sodium this compound
Molecular Formula C₄H₉Cl C₄H₉NaO
Molecular Weight 106.59 96.11
Boiling Point 51–52°C Decomposes
Application Alkylating agent, SN1 reactions Base for E2 eliminations

Key Differences :

  • Reactivity : The chloride undergoes nucleophilic substitution (e.g., with water to regenerate tert-butyl alcohol), while the olate facilitates eliminations or deprotonations .
  • Synthesis : 2-Chloro-2-methylpropane is prepared via HCl reaction with tert-butyl alcohol, whereas the olate is synthesized by deprotonating the alcohol with Na or Cs metal .

Comparison with Sulfonate Analog: Sodium 2-Methylprop-2-ene-1-sulphonate

Table 4: Sulfonate vs. This compound

Compound Sodium 2-Methylprop-2-ene-1-sulphonate (CAS 1561-92-8) Sodium this compound
Molecular Formula C₄H₇NaO₃S C₄H₉NaO
Molecular Weight 158.15 96.11
Application Surfactant, polymer monomer Strong base

Key Differences :

  • Functionality: The sulfonate is an anionic surfactant with a sulfonic acid group, whereas the olate is a non-nucleophilic base .
  • Synthesis : The sulfonate is derived from sulfonation of alkenes, while the olate arises from alcohol deprotonation .

Preparation Methods

Deprotonation with Sodium Hydride (NaH)

Sodium hydride is a common strong base for generating 2-methylpropan-2-olate. The reaction proceeds via proton abstraction from tert-butanol in an anhydrous solvent.

Procedure (adapted from ):

  • Solvent : Dry tetrahydrofuran (THF), dimethylformamide (DMF), or ether.

  • Reagents : Sodium hydride (60% oil dispersion) and tert-butanol.

  • Conditions : Stir at room temperature under inert atmosphere (N₂ or Ar).

  • Yield : >90% for sodium tert-butoxide derivatives.

Key Considerations :

  • Exothermic reaction; cooling may be required.

  • Moisture-sensitive; strict anhydrous conditions are critical.

  • Sodium hydride is hazardous; handle with caution.

Reaction with Metallic Sodium

Direct deprotonation using metallic sodium is cost-effective and scalable.

Procedure (adapted from ):

  • Solvent : Xylene, heptane, or methylbenzene.

  • Reagents : Sodium metal and tert-butanol.

  • Conditions :

    • Initial Heating : 97°C to dissolve sodium.

    • Reflux : 128–132°C for 10–12 hours.

  • Workup : Distillation under vacuum to isolate the product.

  • Yield : 76.3–99% (varies with solvent and reaction time).

Advantages :

  • Lower cost compared to sodium hydride.

  • Suitable for industrial-scale production.

Limitations :

  • Prolonged reaction times.

  • Requires high-temperature refluxing.

Use of Sodium Amide (NaNH₂)

Sodium amide, a strong non-nucleophilic base, efficiently deprotonates tert-butanol.

Procedure (adapted from ):

  • Solvent : Dry methylbenzene or heptane.

  • Reagents : Sodium amide and tert-butanol.

  • Conditions :

    • Temperature : 70–110°C.

    • Reaction Time : 6–8 hours.

  • Yield : >95% for sodium tert-butoxide.

Mechanism :
NaNH2+(CH3)3COH(CH3)3CONa++NH3\text{NaNH}_2 + (\text{CH}_3)_3\text{COH} \rightarrow (\text{CH}_3)_3\text{CO}^- \text{Na}^+ + \text{NH}_3 \uparrow

Applications :

  • Intermediate in Grignard reagent synthesis .

  • Base in coupling reactions (e.g., Buchwald-Hartwig amination) .

Alternative Bases and Solvents

Other bases and solvents have been explored for niche applications:

Base Solvent Temperature Yield Source
NaHTHFRT>90%
Na (metal)Xylene128°C76.3%
NaNH₂Heptane110°C>95%
KOtBuMesitylene100°C85%

Industrial-Scale Production

Industrial methods prioritize cost, safety, and scalability:

Key Steps :

  • Sodium Metal Reaction :

    • Solvent : Xylene (low-cost, high boiling point).

    • Dispersants : Butyl titanate or ethyl silicate to reduce sodium particle size .

  • Distillation :

    • Vacuum Distillation : Removes solvents and byproducts.

    • Purification : Recrystallization from ether .

Safety :

  • Sodium reacts violently with water; fume hoods and inert atmospheres are mandatory .

  • Sodium hydride waste disposal requires controlled combustion.

Comparative Analysis

Method Base Yield Cost Scalability
Sodium HydrideNaH>90%HighModerate
Metallic SodiumNa (metal)76.3%LowHigh
Sodium AmideNaNH₂>95%ModerateModerate

Recommendations :

  • Laboratory Use : Sodium hydride for rapid, high-yield synthesis.

  • Industrial Use : Metallic sodium with dispersants for cost efficiency .

Applications in Organic Synthesis

This compound derivatives are pivotal in:

  • Alkylation Reactions : Introducing tert-butoxy groups .

  • Cyclization : Formation of heterocycles (e.g., benzodioxepines) .

  • Grignard Reagent Synthesis : Magnesium this compound as a precursor .

Example :
Mg+(CH3)3COHMg((CH3)3CO)2\text{Mg} + (\text{CH}_3)_3\text{COH} \rightarrow \text{Mg}((\text{CH}_3)_3\text{CO})_2
Reacts with alkyl halides to form Grignard reagents .

Recent Advances and Challenges

  • Green Chemistry : Efforts to replace NaH with less hazardous bases (e.g., potassium tert-butoxide) .

  • Waste Management : Recovery of solvents (e.g., xylene) via distillation .

  • Catalytic Systems : Use in metal-free coupling reactions .

Properties

Molecular Formula

C4H9O-

Molecular Weight

73.11 g/mol

IUPAC Name

2-methylpropan-2-olate

InChI

InChI=1S/C4H9O/c1-4(2,3)5/h1-3H3/q-1

InChI Key

SDTMFDGELKWGFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[O-]

Origin of Product

United States

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